molecular formula C18H20BrNO3 B125048 Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate CAS No. 105355-28-0

Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate

Cat. No.: B125048
CAS No.: 105355-28-0
M. Wt: 378.3 g/mol
InChI Key: PYTOLXHGGFADEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the reaction of 3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoic acid with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position. This is followed by esterification with methanol to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the development of antidiabetic drugs.

    Industry: In the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate involves its interaction with specific molecular targets. In the context of antidiabetic agents, it acts on the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, modulating glucose and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of antidiabetic agents highlights its importance in medicinal chemistry .

Properties

IUPAC Name

methyl 2-bromo-3-[4-[2-(3-methylpyridin-2-yl)ethoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3/c1-13-4-3-10-20-17(13)9-11-23-15-7-5-14(6-8-15)12-16(19)18(21)22-2/h3-8,10,16H,9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTOLXHGGFADEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)CC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163795
Record name Methyl α-bromo-4-[2-(3-methyl-2-pyridinyl)ethoxy]benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105355-28-0
Record name Methyl α-bromo-4-[2-(3-methyl-2-pyridinyl)ethoxy]benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105355-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-bromo-4-[2-(3-methyl-2-pyridinyl)ethoxy]benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.